(6-Propoxypyridin-2-yl)boronsäure

Übersicht

Beschreibung

(6-Propoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

(6-Propoxypyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.

Wirkmechanismus

Target of Action

The primary target of (6-Propoxypyridin-2-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The mode of action of (6-Propoxypyridin-2-yl)boronic acid involves its interaction with a metal catalyst, such as palladium, in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by (6-Propoxypyridin-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boronic acid group plays a crucial role in this pathway, participating in the transmetalation step .

Pharmacokinetics

For instance, the compound’s boronic acid group is known to be sensitive to hydrolysis under mild acidic or basic conditions .

Result of Action

The result of the action of (6-Propoxypyridin-2-yl)boronic acid is the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action, efficacy, and stability of (6-Propoxypyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s boronic acid group is sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the yield of the Suzuki-Miyaura coupling reaction can be influenced by the concentration of the boronic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Propoxypyridin-2-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of (6-Propoxypyridin-2-yl)boronic acid typically involves scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Propoxypyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura and Chan-Lam couplings.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Amines and Alcohols: Formed through Chan-Lam coupling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.

Pyridinylboronic Acids: Other derivatives with different substituents on the pyridine ring.

Uniqueness

(6-Propoxypyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its propoxy group at the 6-position of the pyridine ring provides steric and electronic effects that differentiate it from other pyridinylboronic acids .

Biologische Aktivität

(6-Propoxypyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological significance, mechanisms of action, and applications in drug development.

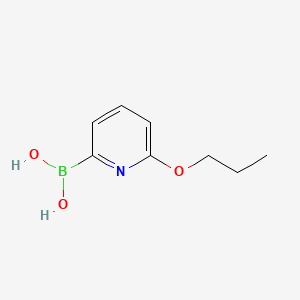

Chemical Structure and Properties

The compound features a pyridine ring substituted with a propoxy group and a boronic acid moiety. The boronic acid functionality is crucial for its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

The biological activity of (6-Propoxypyridin-2-yl)boronic acid can be attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and receptor binding. This property makes them valuable in designing inhibitors for various biological targets.

Potential Therapeutic Applications

Research indicates that (6-Propoxypyridin-2-yl)boronic acid may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to target enzymes involved in the pathophysiology of these conditions, potentially leading to the development of novel therapeutic agents.

Cancer Research

Studies have also investigated the anti-cancer properties of compounds containing the (6-Propoxypyridin-2-yl)boronic acid structure. Preliminary findings suggest that these compounds may inhibit the growth and proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR of (6-Propoxypyridin-2-yl)boronic acid is essential for optimizing its biological activity. The presence of the propoxy group and its position on the pyridine ring can significantly affect the compound's potency and selectivity towards biological targets.

| Substituent | Biological Activity | Reference |

|---|---|---|

| Propoxy | Enhances enzyme inhibition | |

| Hydroxy | Increases solubility and reactivity | |

| Methyl | Modulates lipophilicity |

Alzheimer's Disease

In a study exploring the use of boronic acids as therapeutic agents for Alzheimer's disease, researchers synthesized analogs based on (6-Propoxypyridin-2-yl)boronic acid. These compounds exhibited significant inhibitory effects on beta-secretase (BACE1), an enzyme implicated in amyloid-beta production, suggesting a potential pathway for drug development.

Cancer Cell Proliferation

Another investigation focused on the impact of (6-Propoxypyridin-2-yl)boronic acid derivatives on cancer cell lines. The study demonstrated that certain derivatives could significantly reduce cell viability in breast cancer models through apoptosis induction, highlighting their potential as anti-cancer agents.

Eigenschaften

IUPAC Name |

(6-propoxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-2-6-13-8-5-3-4-7(10-8)9(11)12/h3-5,11-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYWGWJXKVWRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671272 | |

| Record name | (6-Propoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-30-6 | |

| Record name | Boronic acid, B-(6-propoxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Propoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.